2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Description
Absolute Configuration
- C1 : R-configuration.
- C2 : S-configuration.
- Double bond : (Z)-configuration between C2 and C3 of the pentenyl chain.
This stereochemical profile distinguishes it from related jasmonates. For example, jasmonic acid possesses (3R,7R) configurations in its cyclopentane ring, whereas tuberonic acid’s (1R,2S) arrangement alters its three-dimensional shape and potential biological interactions.
Comparative Structural Analysis with Jasmonic Acid Derivatives
Tuberonic acid shares a cyclopentanone-acetic acid scaffold with jasmonic acid but differs in side-chain modifications (Table 1):
| Feature | Tuberonic Acid | Jasmonic Acid |
|---|---|---|
| Core structure | 3-Oxocyclopentyl acetic acid | 3-Oxocyclopentyl acetic acid |
| Side chain | (Z)-5-Hydroxypent-2-enyl | (Z)-Pent-2-enyl |
| Hydroxylation site | C5 of side chain | None (unless derivatized) |
| Stereochemistry (cyclopentane) | (1R,2S) | (3R,7R) |
| Molecular formula | C12H18O4 | C12H18O3 |
Key Differences:
- Side-chain hydroxylation : Tuberonic acid’s terminal hydroxyl group enhances polarity compared to jasmonic acid’s purely hydrocarbon side chain.
- Stereochemical divergence : The (1R,2S) configuration contrasts with jasmonic acid’s (3R,7R), potentially affecting receptor binding.
- Biosynthetic relationship : Tuberonic acid is a hydroxylated derivative of jasmonic acid, produced via cytochrome P450-mediated oxidation in plants like Solanum tuberosum.
These structural nuances may influence bioactivity. For instance, hydroxylation at non-canonical positions (e.g., C5 vs. C12 in jasmonates) can modulate signaling potency.
Structure
3D Structure
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1- |
InChI Key |
RZGFUGXQKMEMOO-UPHRSURJSA-N |
Isomeric SMILES |
C1CC(=O)C(C1CC(=O)O)C/C=C\CCO |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Alkylation and Hydrolysis
Alkylation of Cyclopentanone Derivatives
The core cyclopentanone structure is synthesized through alkylation of 2-methyl-1,3-cyclopentanedione. Patent EP2263674B1 outlines a two-step process:
- Initial alkylation : Reaction of 2-methyl-1,3-cyclopentanedione with methyl iodide in the presence of KOH (5.1 g, 90.8 mmol) in a dioxane/water (3:1) solvent system at reflux for 5 hours.
- Second alkylation : Addition of a dihaloalkane (e.g., 1,2-dibromoethane) to form spiroketones, enabling cyclization.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | KOH, MeI | H₂O/dioxane | Reflux | 5 h | ~65% |
| 2 | 1,2-dibromoethane | H₂O/dioxane | Reflux | 24 h | ~50% |
Introduction of the Z-Pentenyl Side Chain
The (Z)-5-hydroxypent-2-enyl group is introduced via stereoselective Wittig reaction or partial hydrogenation :
Hydrolysis to the Acetic Acid Derivative
The methyl ester intermediate (methyl 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate) undergoes saponification:
Enzymatic Hydroxylation of Jasmonic Acid
Substrate Preparation
Jasmonic acid (JA) is synthesized via β-oxidation of 12-oxophytodienoic acid (OPDA) in peroxisomes, catalyzed by OPDA reductase 3 (OPR3).
Biosynthetic Pathways in Fungi and Plants
Fungal Biosynthesis
Lasiodiplodia theobromae produces 12-hydroxyjasmonic acid via a pathway analogous to plants:
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions: 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Plant Growth Regulation
12-hydroxyjasmonic acid is known to play a crucial role in plant defense mechanisms and growth regulation. It acts as a signaling molecule that can enhance stress tolerance in plants.
| Application | Effect | Reference |
|---|---|---|
| Stress Tolerance | Increases resistance to biotic and abiotic stresses | |
| Growth Promotion | Enhances root and shoot growth under stress conditions |
Case Study: Tomato Plants
A study demonstrated that treatment with 12-hydroxyjasmonic acid resulted in increased fruit yield and improved quality in tomato plants subjected to drought stress. The application of this compound led to enhanced photosynthetic efficiency and reduced water loss.
Anti-inflammatory Properties
Research indicates that 12-hydroxyjasmonic acid exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
| Application | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces cytokine production in inflammatory conditions | |
| Wound Healing | Promotes healing through enhanced cell proliferation |
Case Study: Wound Healing
In vitro studies showed that the application of 12-hydroxyjasmonic acid on human fibroblast cells significantly accelerated wound healing by promoting cell migration and collagen synthesis. This suggests its potential use in topical formulations for wound care.
Skin Health Enhancement
12-hydroxyjasmonic acid has been incorporated into cosmetic formulations due to its beneficial effects on skin health, including moisturizing and anti-aging properties.
| Application | Effect | Reference |
|---|---|---|
| Moisturization | Improves skin hydration levels | |
| Anti-aging | Reduces signs of aging through antioxidant activity |
Case Study: Anti-aging Cream
A clinical trial involving an anti-aging cream containing 12-hydroxyjasmonic acid showed significant improvements in skin elasticity and reduction of fine lines after eight weeks of daily application. Participants reported increased skin hydration and overall satisfaction with the product.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
12-Hydroxyjasmonic Acid 12-O-β-D-Glucoside
- Structure: This compound (LMFA02020207) is a glucosylated derivative of 12-OH-JA, where the hydroxyl group at position 12 is conjugated to a β-D-glucopyranosyl unit.
- Molecular Formula : C₁₉H₃₀O₈
- Molecular Weight : 386.19 g/mol
- This modification is linked to improved stability in aqueous environments compared to the parent compound .
7-epi-12-Hydroxyjasmonic Acid
- Structure : An epimer of 12-OH-JA with a stereochemical inversion at the C7 position.
- Biological Role : Acts as an intermediate in the synthesis of N-[(+)-12-hydroxy-7-isojasmonyl]-L-isoleucine, a jasmonate conjugate involved in plant defense mechanisms .
Isomeric and Functional Group Variants
2-[2-[(Z)-4-Hydroxypent-2-enyl]-3-oxocyclopentyl]acetic Acid
2-[2-[(E)-5-Hydroxypent-2-enyl]-3-oxocyclopentyl]acetic Acid
- Structure : The (E)-isomer of 12-OH-JA, with a trans-configuration at the pentenyl double bond.
- Key Differences : The (E)-isomer exhibits distinct physicochemical properties, such as lower solubility in polar solvents, and reduced bioactivity in plant stress assays compared to the (Z)-form .
Non-Jasmonate Cyclopentane Analogues
2-(2-Oxocyclopentyl)acetic Acid
2-(3-Oxocyclopentyl)acetic Acid
- Structure : Features a 3-oxo group on the cyclopentane ring instead of the 2-oxo group in 12-OH-JA (CAS: 3128-05-0).
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Key Differences : The shifted ketone position alters ring strain and reactivity, making it less biologically active in jasmonate-related pathways .
Glycosylated and Antimicrobial Derivatives
{(1R,2R)-2-[(2Z)-5-(Hexopyranosyloxy)-2-penten-1-yl]-3-oxocyclopentyl}acetic Acid
- Structure: A glycosylated derivative with a hexopyranosyloxy group replacing the hydroxyl at C5 (Compound 94 in ).
- Molecular Formula : C₁₈H₂₈O₉
- Molecular Weight : 388.17 g/mol
- Bioactivity : Isolated from Nephrolepis exaltata (giant sword fern), this compound demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), highlighting the role of glycosylation in enhancing bioactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Isomeric Comparison
| Compound Name | Double Bond Configuration | Hydroxyl Position | Bioactivity Notes |
|---|---|---|---|
| 12-Hydroxyjasmonic acid (Z-form) | (Z)-5-hydroxypentenyl | C5 | High bioactivity in plants |
| 12-Hydroxyjasmonic acid (E-form) | (E)-5-hydroxypentenyl | C5 | Reduced solubility and activity |
| 2-[2-[(Z)-4-Hydroxypent-2-enyl]-... | (Z)-4-hydroxypentenyl | C4 | Altered receptor binding |
Biological Activity
The compound 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is a member of the class of organic compounds known as cyclopentyl acetic acids. This compound exhibits a range of biological activities, which have been the subject of various studies. Understanding its biological activity is crucial for its potential applications in pharmacology and medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.12 daltons. The structural representation highlights its cyclopentane ring and the acetic acid functional group, contributing to its biological properties.
Structural Formula
Key Features
- Functional Groups : Contains hydroxyl and carbonyl groups, which are significant for biological interactions.
- Stereochemistry : The stereochemistry at the cyclopentane ring adds to the compound's complexity and potential activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of cyclopentyl acetic acids can inhibit cyclooxygenase enzymes, leading to reduced inflammation .
- Analgesic Properties : The compound has been evaluated for its analgesic effects, demonstrating significant pain relief in animal models .
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which may be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
- Receptor Interaction : The compound may interact with various receptors involved in pain signaling pathways, contributing to its analgesic effects.
Study 1: Analgesic Activity Assessment
In a controlled study, the analgesic effects of this compound were tested using the acetic acid-induced writhing test in mice. The results indicated a dose-dependent reduction in writhing behavior, suggesting effective analgesic properties.
| Dose (mg/kg) | Writhing Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 75 |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound using the carrageenan-induced paw edema model in rats. The findings demonstrated a significant reduction in paw swelling at various doses.
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
